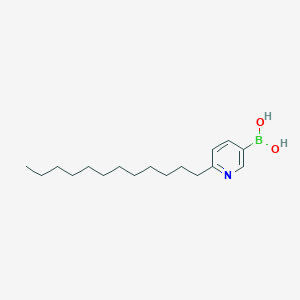

(6-Dodecylpyridin-3-yl)boronic acid

Description

Properties

Molecular Formula |

C17H30BNO2 |

|---|---|

Molecular Weight |

291.2 g/mol |

IUPAC Name |

(6-dodecylpyridin-3-yl)boronic acid |

InChI |

InChI=1S/C17H30BNO2/c1-2-3-4-5-6-7-8-9-10-11-12-17-14-13-16(15-19-17)18(20)21/h13-15,20-21H,2-12H2,1H3 |

InChI Key |

MEGARSPRVANMJD-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=C(C=C1)CCCCCCCCCCCC)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Dodecylpyridin 3 Yl Boronic Acid and Analogous Pyridine Boronic Acids

Methods for Introducing the Pyridine (B92270) Moiety

The introduction of long alkyl chains, such as a dodecyl group, onto a pyridine ring is a critical step in the synthesis of compounds like (6-Dodecylpyridin-3-yl)boronic acid. This functionalization can be achieved either by constructing the pyridine ring with the alkyl chain already incorporated or, more commonly, by attaching the alkyl chain to a pre-existing pyridine scaffold. The latter approach is often preferred for its modularity and access to diverse starting materials. acsgcipr.org Several modern synthetic methodologies are available for this purpose, primarily revolving around cross-coupling reactions and direct C-H functionalization.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The Kumada and Negishi couplings are particularly relevant for installing alkyl chains onto aromatic systems like pyridine.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org To synthesize a 6-dodecylpyridine derivative, dodecylmagnesium bromide (the Grignard reagent) would be reacted with a halopyridine, such as 2-bromopyridine (B144113) or 2-chloropyridine. Nickel catalysts, often with phosphine (B1218219) ligands like dppe or dppp, are commonly employed for this transformation due to their effectiveness and lower cost compared to palladium. wikipedia.org The reaction is advantageous as it uses readily prepared Grignard reagents. organic-chemistry.org However, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction. wikipedia.org

Negishi Coupling: The Negishi coupling offers a powerful alternative, reacting an organozinc reagent with an organic halide, typically catalyzed by palladium or nickel. wikipedia.org This method generally provides higher yields and greater tolerance for various functional groups compared to Kumada coupling. wikipedia.org For the synthesis of a dodecylpyridine, a dodecylzinc halide would be coupled with a suitable halopyridine. wikipedia.orgorgsyn.org The reaction's broad scope allows for the coupling of sp³, sp², and sp hybridized carbon atoms, making it highly versatile in complex syntheses. wikipedia.org Palladium catalysts with specialized phosphine ligands, such as CPhos, have been developed to effectively promote the coupling of secondary alkylzinc reagents with aryl halides, minimizing side reactions like β-hydride elimination. acs.org

Direct C-H Alkylation

More recent advancements focus on the direct alkylation of pyridine C-H bonds, which offers a more atom- and step-economical approach by avoiding the pre-functionalization (i.e., halogenation) of the pyridine ring. researchgate.net

Transition Metal-Catalyzed C-H Alkylation: Various transition metals, including ruthenium, nickel, and rare-earth metals, can catalyze the direct addition of olefins to pyridine C-H bonds. researchgate.netdicp.ac.cnnih.gov For instance, a cationic ruthenium complex has been shown to catalyze the alkylation of alkenes with alcohols, though a more relevant pathway for this synthesis would involve the direct alkylation of the pyridine C-H bond with an alkene like 1-dodecene. nih.gov Scandium complexes have also been used to catalyze the C-H alkylation of 2-substituted pyridines with α-olefins, achieving high yields. researchgate.net Similarly, nickel-aluminum bimetallic catalysts have been developed for the enantioselective C2-H alkylation of various pyridines. dicp.ac.cn

Radical Alkylation: Radical-based methods provide another powerful avenue for installing alkyl chains. The Minisci reaction, a classic example, involves the addition of a nucleophilic alkyl radical to a protonated heteroaromatic compound. nih.gov More contemporary methods operate under neutral conditions. One such strategy involves the monoalkylation of N-methoxypyridinium salts with alkyl radicals. nih.govrsc.org These radicals can be generated from various precursors, including alkenes via hydroboration or from alkyl iodides. nih.gov This approach demonstrates high reactivity and has been successfully applied to a range of pyridine derivatives. nih.govrsc.org

The selection of a specific methodology depends on factors such as the availability of starting materials, desired regioselectivity, functional group compatibility, and scalability of the reaction. For a target like this compound, a synthetic strategy might involve the Negishi coupling of a dodecylzinc reagent with a 2-halo-5-bromopyridine, followed by a subsequent borylation step at the 3-position.

Fundamental Chemical Reactivity of 6 Dodecylpyridin 3 Yl Boronic Acid

Lewis Acidity and Boron's Electronic Environment in Pyridine (B92270) Boronic Acids

The chemical behavior of (6-Dodecylpyridin-3-yl)boronic acid is intrinsically linked to the electronic properties of the boron atom and its interaction with the neighboring pyridine ring. This section explores the nuanced interplay of these factors.

The boron atom in a boronic acid possesses an empty p-orbital, rendering it a Lewis acid, capable of accepting a pair of electrons. In pyridine boronic acids, the nitrogen atom of the pyridine ring introduces a significant electronic influence. The nitrogen atom can potentially engage in an intramolecular dative bond with the boron atom, a phenomenon known as B-N coordination. This interaction can stabilize the molecule and modulate the Lewis acidity of the boron center. The extent of this coordination is influenced by the position of the boronic acid group on the pyridine ring and the presence of other substituents. For instance, in 2-pyridylboronic acid, a strong intramolecular B-N bond is observed, which can affect its reactivity. While specific studies on the intramolecular B-N coordination in this compound are not prevalent, the general principles of pyridine boronic acids suggest that the nitrogen atom plays a crucial role in defining the boron's electronic environment. The basicity of the pyridine nitrogen is slightly reduced by the presence of the boronic acid group. For example, the pKaH values for 2-, 3-, and 4-pyridyl boronic acids are 3.86, 4.22, and 3.82, respectively, compared to 4.38 for pyridine itself. ljmu.ac.ukljmu.ac.uk

The dodecyl group, a long alkyl chain, attached at the 6-position of the pyridine ring primarily exerts steric and electronic effects through induction.

Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating. This electron-donating nature can slightly increase the electron density on the pyridine ring, which in turn can influence the Lewis acidity of the boron atom. An increase in electron density at the boron center would be expected to decrease its Lewis acidity and consequently increase the pKa of the boronic acid. The pKa of a boronic acid is a measure of its tendency to accept a hydroxide (B78521) ion to form the corresponding boronate anion. For instance, the introduction of electron-withdrawing groups onto a phenylboronic acid ring lowers the pKa, making it a stronger acid. researchgate.net Conversely, the electron-donating dodecyl group would be expected to have the opposite effect.

Steric Effects: The bulky dodecyl group can sterically hinder the approach of reactants to the boron center. This steric hindrance can affect the rates of reactions involving the boronic acid group, such as ester formation or cross-coupling reactions. The extent of this steric effect depends on the specific reaction and the nature of the reacting partner.

Reversible Covalent Interactions

A hallmark of boronic acids is their ability to form reversible covalent bonds with diols and other nucleophiles. This property is central to their application in various fields.

Boronic acids readily react with 1,2- and 1,3-diols to form cyclic boronate esters. nih.gov This reaction is a reversible equilibrium process. In an aqueous environment, the boronic acid exists in equilibrium with its hydrated form, the tetrahedral boronate anion. mdpi.com It is primarily the tetrahedral boronate that reacts with diols to form the cyclic ester. mdpi.com The formation of the boronate ester is influenced by several factors, including the pH of the medium, the pKa of the boronic acid, and the structure of the diol. mdpi.com

The equilibrium of boronate ester formation can be shifted by changing the pH. Generally, the reaction is favored at pH values near or above the pKa of the boronic acid, where a significant concentration of the more reactive boronate anion is present. nih.gov The stability of the resulting boronate ester is also dependent on the diol's structure, with factors like the dihedral angle between the hydroxyl groups playing a role. nih.gov These interactions have been studied using techniques like UV-Vis and 11B NMR titrations to determine stability constants. researchgate.net The reversible nature of this bond is a key feature of dynamic covalent chemistry. researchgate.netchemrxiv.org

The reversible covalent chemistry of boronic acids extends beyond diol binding. Two notable examples are the formation of iminoboronates and salicylhydroxamic–boronates.

Iminoboronate Formation: Boronic acids positioned ortho to a carbonyl group can react with amines or hydrazines to form imines or hydrazones. The nitrogen of the newly formed imine can then form a dative bond with the adjacent boron atom, creating a cyclic structure known as an iminoboronate. nih.govnih.govchemrxiv.org This intramolecular coordination activates the imine for hydrolysis and exchange, making the conjugation reversible under physiological conditions. nih.govnih.gov This dynamic chemistry has found applications in bioconjugation. chemrxiv.org

Salicylhydroxamic–Boronate Formation: While specific examples involving this compound are not available, boronic acids are known to react with salicylhydroxamic acids to form stable cyclic boronates. This interaction is also a form of dynamic covalent chemistry and is utilized in the design of sensors and other responsive systems.

Participation in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the construction of complex organic molecules. nih.govsigmaaldrich.comgoogle.com

The Suzuki-Miyaura coupling is a prominent example of a carbon-carbon bond-forming reaction where organoboronic acids play a crucial role. sigmaaldrich.com In this palladium-catalyzed reaction, the boronic acid (or its corresponding boronate ester) acts as the organometallic nucleophile that transfers its organic group (in this case, the 6-dodecylpyridin-3-yl moiety) to an organic halide or triflate. This reaction is widely used for the synthesis of biaryls and other conjugated systems.

Boronic acids also participate in carbon-heteroatom bond-forming reactions, such as the Chan-Lam coupling. researchgate.netthieme-connect.de This copper-promoted reaction allows for the formation of C-N, C-O, and C-S bonds by coupling the boronic acid with amines, phenols, and thiols, respectively. nih.govrepec.org This provides a powerful tool for introducing heteroatoms into organic molecules. The versatility of this compound in these transformations makes it a significant component in synthetic chemistry. arkat-usa.orgnih.gov

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Scope, Limitations, and Stereo-/Regioselectivity with Pyridine Boronic Acids

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, and pyridine boronic acids are key substrates in this process. nih.gov The reaction facilitates the coupling of an organoboron compound with an organohalide or triflate, catalyzed by a palladium complex. nih.gov For pyridine boronic acids, including this compound, this reaction enables the introduction of the pyridyl moiety into a wide array of organic molecules.

The scope of the Suzuki-Miyaura reaction with pyridine boronic acids is broad, encompassing the coupling with various aryl, heteroaryl, and vinyl halides. The presence of the dodecyl group in this compound can influence its solubility and reactivity, potentially requiring optimization of reaction conditions, such as the choice of solvent and base. Challenges in these couplings can arise from the Lewis basicity of the pyridine nitrogen, which can coordinate to the palladium catalyst and inhibit its activity. nih.gov To overcome this, ligands that are sterically hindered and electron-rich, such as bulky phosphines, are often employed to promote the catalytic cycle. nih.gov

Limitations of the Suzuki-Miyaura reaction with pyridine boronic acids include potential side reactions such as protodeboronation, where the boronic acid is cleaved by a proton source. nih.govnih.gov This is particularly relevant for electron-deficient or sterically hindered boronic acids. The reaction conditions, especially the pH, must be carefully controlled to minimize this undesired pathway. ljmu.ac.uk

Stereo- and regioselectivity are critical aspects when dealing with substituted pyridine boronic acids. For a compound like this compound, the coupling occurs at the carbon atom bearing the boronic acid group (the 3-position of the pyridine ring). In cases where multiple reactive sites are present on the coupling partner, the regioselectivity is governed by the nature of the palladium catalyst and the electronic and steric properties of the substrates. While stereoselectivity is not a factor for the pyridine ring itself in this context, it becomes crucial when the coupling partner contains stereocenters.

A generalized representation of the Suzuki-Miyaura coupling involving a pyridine boronic acid is presented below:

Table 1: Key Factors in Suzuki-Miyaura Reactions of Pyridine Boronic Acids

| Factor | Description | Relevance to this compound |

| Palladium Catalyst | The choice of palladium precursor and ligand is crucial for catalytic activity and stability. | Bulky, electron-rich phosphine (B1218219) ligands can mitigate catalyst inhibition by the pyridine nitrogen. |

| Base | Activates the boronic acid and facilitates the transmetalation step. | The choice of base can influence reaction rate and the extent of side reactions like protodeboronation. |

| Solvent | Affects the solubility of reactants and the stability of catalytic intermediates. | The long dodecyl chain may necessitate the use of less polar or mixed solvent systems to ensure homogeneity. |

| Leaving Group | The reactivity of the organohalide partner follows the order I > Br > Cl > OTf. | The choice of coupling partner will influence the required reaction conditions (e.g., temperature, catalyst loading). |

Other Transition Metal-Catalyzed Reactions (e.g., Chan-Lam Coupling, Stille Coupling, Conjugate Additions, Electrophilic Allyl Shifts)

Beyond the Suzuki-Miyaura reaction, this compound can participate in a variety of other transition metal-catalyzed transformations.

The Chan-Lam coupling offers a powerful method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds. organic-chemistry.orgwikipedia.org This copper-catalyzed reaction couples a boronic acid with an amine or an alcohol. wikipedia.org For this compound, this reaction would enable the synthesis of 3-amino- or 3-alkoxypyridine derivatives bearing a dodecyl group at the 6-position. The reaction is often performed under mild conditions, open to the air, making it an attractive alternative to palladium-catalyzed methods. organic-chemistry.org

The Stille coupling is another palladium-catalyzed cross-coupling reaction that utilizes organotin reagents instead of organoboron compounds. libretexts.org While less common due to the toxicity of tin compounds, it is a viable method for C-C bond formation. In principle, a stannylated pyridine could be coupled with various organohalides, or conversely, this compound could be coupled with an organostannane, although the former is more typical.

Conjugate additions of arylboronic acids to α,β-unsaturated carbonyl compounds, often catalyzed by rhodium or palladium complexes, provide a route to β-arylated ketones, esters, and other carbonyl derivatives. nih.govorganic-chemistry.org this compound could be employed in such reactions to introduce the substituted pyridyl moiety at the β-position of a carbonyl compound.

Electrophilic allyl shifts are less commonly reported for pyridine boronic acids but represent a potential transformation where the boronic acid acts as a nucleophile in the presence of an allylic electrophile and a suitable transition metal catalyst.

Table 2: Overview of Other Transition Metal-Catalyzed Reactions

| Reaction | Catalyst | Bond Formed | Potential Product with this compound |

| Chan-Lam Coupling | Copper | C-N, C-O | 3-Amino-6-dodecylpyridines, 3-Alkoxy-6-dodecylpyridines |

| Stille Coupling | Palladium | C-C | Biaryl compounds containing the 6-dodecylpyridin-3-yl moiety |

| Conjugate Addition | Rhodium/Palladium | C-C | β-(6-Dodecylpyridin-3-yl) carbonyl compounds |

Metal-Free Catalytic Borylation and Related Transformations

Recent advancements in organic synthesis have led to the development of metal-free catalytic methods for C-H borylation. nih.govresearchgate.net These reactions offer a more sustainable and cost-effective alternative to traditional transition metal-catalyzed processes. While specific examples involving this compound are not prevalent in the literature, the general principles can be applied.

Metal-free borylation often utilizes strong Lewis acids, such as boron trihalides (e.g., BBr₃), to activate a C-H bond, typically directed by a nearby functional group. nih.gov For instance, a pre-functionalized pyridine could undergo directed C-H borylation to install a boronic acid group. Conversely, transformations of the boronic acid group itself under metal-free conditions are also of interest.

Self-Assembly and Dimerization Phenomena of Pyridine Boronic Acids (e.g., Boroxine (B1236090) Formation, Hydrogen Bonding Networks)

The structure of this compound, featuring both a hydrogen-bond-donating and -accepting boronic acid group and a Lewis basic pyridine nitrogen, predisposes it to engage in various self-assembly processes.

Boroxine formation is a common phenomenon for boronic acids, involving the dehydration of three boronic acid molecules to form a stable, six-membered boroxine ring. researchgate.netnih.govwikipedia.org This process is reversible and can be influenced by factors such as concentration, solvent, and temperature. researchgate.net For this compound, the formation of the corresponding boroxine would result in a larger, disc-like molecule with three pendant dodecylated pyridine units. This trimerization can significantly alter the physical and chemical properties of the compound. The equilibrium between the monomeric boronic acid and the trimeric boroxine is a key aspect of its solution-state chemistry. clockss.org

The self-assembly of pyridine-containing boronic acids has been utilized to construct complex supramolecular structures. For example, pyridine-3-boronic acid has been shown to self-assemble into dimers. psu.edursc.org This tendency for dimerization and higher-order assembly is a general characteristic of this class of compounds.

Advanced Characterization Methodologies for 6 Dodecylpyridin 3 Yl Boronic Acid

Spectroscopic Techniques for Structural Elucidation and Reactivity Monitoring

Spectroscopy is a cornerstone for the characterization of molecular compounds, providing detailed information about atomic connectivity, functional groups, and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁵N) for Solution-State Studies

NMR spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds in solution. A combination of different NMR experiments provides a complete picture of the (6-Dodecylpyridin-3-yl)boronic acid molecule.

¹H NMR: The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, distinct signals are expected for the protons on the pyridine (B92270) ring and those in the dodecyl chain. The aromatic protons of the pyridine ring would typically appear in the downfield region (δ 7.0-9.0 ppm), with their specific shifts and coupling patterns revealing their substitution pattern. chemicalbook.com The protons of the long dodecyl chain would appear in the upfield region (δ 0.8-3.0 ppm), with the terminal methyl group showing a characteristic triplet around δ 0.8-0.9 ppm and the methylene (B1212753) groups appearing as a series of multiplets. rsc.org

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The pyridine ring carbons would resonate at lower field (δ 120-170 ppm) compared to the aliphatic carbons of the dodecyl chain (δ 10-40 ppm). rsc.org The carbon atom directly attached to the boron (the ipso-carbon) can sometimes be difficult to detect due to quadrupolar relaxation. rsc.org

¹¹B NMR: As a quadrupolar nucleus, ¹¹B is a highly sensitive probe for the local environment of the boron atom. nih.gov In its trigonal planar boronic acid form, a relatively broad signal is expected in the range of δ 27-30 ppm. rsc.org Upon interaction with diols or other Lewis bases, the coordination of boron changes from trigonal to tetrahedral, resulting in a significant upfield shift to approximately δ 0-10 ppm. rsc.orgnih.gov This makes ¹¹B NMR an invaluable tool for monitoring reactions and binding events at the boronic acid moiety. nih.gov

¹⁵N NMR: While less common, ¹⁵N NMR can provide specific information about the electronic environment of the pyridine nitrogen atom. The chemical shift of the nitrogen would be sensitive to protonation, quaternization, or coordination to a metal center, offering insights into the compound's reactivity.

Table 1: Expected NMR Chemical Shift Ranges for this compound This table is generated based on data from analogous compounds.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Pyridine-H | 7.0 - 9.0 | Shifts and coupling constants depend on position. |

| ¹H | Alkyl-CH₂ (α to ring) | 2.5 - 3.0 | Deshielded due to proximity to the aromatic ring. |

| ¹H | Alkyl-(CH₂)₁₀- | 1.2 - 1.6 | Overlapping multiplets, often seen as a broad signal. |

| ¹H | Alkyl-CH₃ | 0.8 - 0.9 | Typically a triplet. |

| ¹³C | Pyridine-C | 120 - 170 | Includes the C-B ipso-carbon. rsc.org |

| ¹³C | Alkyl-C | 10 - 40 | Gradual change in shift along the chain. rsc.org |

| ¹¹B | B(OH)₂ (Trigonal) | 27 - 30 | Free boronic acid form. rsc.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, key vibrational bands would include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydrogen-bonded hydroxyl groups of the B(OH)₂ moiety.

C-H Stretching: Sharp peaks between 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the dodecyl chain and weaker bands above 3000 cm⁻¹ for the aromatic C-H bonds of the pyridine ring.

C=C and C=N Stretching: Vibrations within the 1400-1600 cm⁻¹ range, characteristic of the pyridine ring.

B-O Stretching: A strong, characteristic band typically found in the 1300-1400 cm⁻¹ region. scirp.org

Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic ring, with characteristic D and G bands offering insight into the carbon framework. researchgate.net

UV-Vis and Fluorescence Spectroscopy for Electronic Properties and Sensing Applications

UV-Vis absorption spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring constitutes a chromophore, and its conjugation with the boronic acid group would result in characteristic absorption bands in the UV region.

Fluorescence spectroscopy is particularly relevant for boronic acids, as they are widely used in the development of chemosensors. rsc.org Many arylboronic acids exhibit changes in their fluorescence emission upon binding to analytes like carbohydrates (diols). nih.gov The interaction with a diol converts the neutral, trigonal boronic acid into an anionic, tetrahedral boronate ester, which alters the electronic properties of the fluorophore and modulates the fluorescence intensity or wavelength. researchgate.netrsc.org For this compound, one would study its native fluorescence and how it is affected by pH and the presence of diols to evaluate its potential in sensing applications. rsc.org

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be grown, this technique would provide precise data on:

Bond lengths and angles: Confirming the molecular geometry of the pyridine ring, the dodecyl chain, and the boronic acid group.

Intermolecular interactions: Boronic acids are well-known to form hydrogen-bonded dimers or trimers in the solid state through their B(OH)₂ groups. X-ray crystallography would reveal this packing arrangement.

Conformation: The analysis would show the relative orientation of the pyridine ring and the dodecyl chain.

While a specific crystal structure for this compound is not publicly available, analysis of related structures provides insight into the expected solid-state behavior.

Mass Spectrometry for Molecular Identification and Mechanistic Investigation

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can determine the molecular mass with high accuracy, allowing for the unambiguous confirmation of the molecular formula. rsc.org For this compound, one would expect to observe the protonated molecule [M+H]⁺ in positive-ion mode ESI-MS. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the structure by showing the loss of specific fragments, such as the dodecyl chain or hydroxyl groups.

Separation and Analytical Techniques (e.g., High-Performance Liquid Chromatography, Electrophoresis) for Purity and Interaction Analysis

To ensure the reliability of any subsequent study, the purity of this compound must be rigorously assessed.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile organic compounds. doi.orgusbio.net By using a suitable stationary phase (e.g., C18) and mobile phase, a single sharp peak in the chromatogram would indicate a high degree of purity. The technique can also be used to monitor the progress of its synthesis or degradation.

Electrophoresis: Capillary electrophoresis (CE) is another powerful separation technique. Boronic acids have been used in electrophoresis to separate glycated molecules from their non-glycated counterparts, demonstrating the utility of this technique for studying boronic acid-diol interactions. nih.gov This method could be employed to analyze the binding of this compound to various diol-containing biomolecules. rsc.org

Computational and Theoretical Studies of 6 Dodecylpyridin 3 Yl Boronic Acid and Analogs

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), Møller–Plesset Perturbation Theory (MP2), and Coupled Cluster (CCSD), are instrumental in understanding the intricacies of boronic acid chemistry. acs.org These methods have been successfully applied to study various aspects of boronic acid structure and reactivity. For instance, DFT and MP2 methods have been used to investigate the structure of the boronic acid dimer, [HB(OH)₂]₂. acs.org Furthermore, a combination of experimental and theoretical DFT studies has been employed to analyze the electronic structure, hydrogen bonding, and solvent effects of related organic molecules. google.com

The electronic properties of boronic acids are fundamental to their reactivity. Analyses such as Frontier Molecular Orbitals (FMO), Natural Bond Orbital (NBO), and Mulliken charges provide a detailed picture of electron distribution and bonding.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For boronic acid derivatives, the energies and distributions of these orbitals determine their susceptibility to nucleophilic or electrophilic attack. Computational studies have calculated FMOs for various boronic acid derivatives to understand their electronic transitions. acs.org

Natural Bond Orbital (NBO) Analysis: NBO analysis offers a chemist's perspective on bonding, localizing the wavefunction into one-center (lone pairs) and two-center (bonds) elements. uni-muenchen.de This method is used to quantify donor-acceptor interactions, which are delocalization corrections to the idealized Lewis structure. uni-muenchen.de NBO analysis can reveal hyperconjugation effects, which contribute to molecular stability. youtube.com For boronic acids, NBO analysis helps in understanding the nature of the C-B bond and the interactions involving the vacant p-orbital on the boron atom. google.com The analysis provides insights into the hybridization of atomic orbitals and the polarization of bonds. wikipedia.org For example, in formaldehyde, NBO analysis describes a polar sigma(C-O) bond. uni-muenchen.de

Mulliken Charges: The calculation of atomic charges, such as Mulliken charges, helps in understanding the electrostatic potential of the molecule and predicting sites for intermolecular interactions.

A hypothetical NBO analysis for a simplified analog, phenylboronic acid, might reveal the following key interactions and charge distributions, which can be extrapolated to understand the more complex (6-Dodecylpyridin-3-yl)boronic acid.

Table 1: Hypothetical NBO Analysis Data for Phenylboronic Acid

| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O1 (1.98e) | BD*(1) B-C (0.25e) | 5.2 |

| BD(1) C-C (1.97e) | BD*(1) B-C (0.25e) | 2.1 |

| BD(1) C-H (1.98e) | BD*(1) C-C (0.03e) | 0.5 |

E(2) represents the stabilization energy of hyperconjugative interactions.

Table 2: Hypothetical Mulliken Atomic Charges for Phenylboronic Acid

| Atom | Charge (a.u.) |

|---|---|

| B | +0.65 |

| O1 | -0.70 |

| O2 | -0.70 |

Boronic acids can exist as monomers or form dimeric or trimeric structures, particularly in the solid state or in non-polar solvents. acs.orgnih.gov Computational studies are crucial for exploring the potential energy surface of these species to identify stable conformers and determine their relative energies.

Studies on the boronic acid dimer, [HB(OH)₂]₂, using MP2 and CCSD methods have shown that several hydrogen-bonded conformers exist as local minima on the potential energy surface. acs.org The dimerization energy for the most stable conformer was calculated to be -10.8 kcal/mol at the MP2/aug-cc-pVTZ level. acs.org Other conformers were found to be 2 to 5 kcal/mol higher in energy. acs.org For this compound, the long dodecyl chain would introduce additional conformational flexibility, making the computational exploration of its landscape even more critical for understanding its self-assembly behavior. The stability of boronic esters, which are often used as protected forms of boronic acids, has also been a subject of investigation to balance stability with the desired reactivity. digitellinc.com

The properties and reactivity of boronic acids are significantly influenced by their environment, particularly the solvent. nih.gov Solvation effects can alter the conformational preferences, electronic structure, and reaction pathways. bohrium.com

Computational models, such as the self-consistent reaction field (SCRF) method, are used to simulate the presence of a solvent. acs.org For the boronic acid dimer, SCRF calculations predicted that dimerization is less favorable in solution compared to the gas phase. acs.org The pKa of boronic acids, a critical parameter for their interaction with diols, is also heavily influenced by the solvent. bohrium.comacs.org Theoretical studies have been conducted to calculate the relative pKa values of boronic acids in aqueous solution using DFT. mdpi.com Understanding the solvation of this compound is particularly important due to its amphiphilic nature, with a hydrophilic boronic acid head and a long hydrophobic dodecyl tail. The interaction with water and other protic media is key to its application in biological systems. nih.govbohrium.com

Molecular Dynamics Simulations to Explore Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules and their interactions with the surrounding environment. nih.gov While current force fields often lack parameters for boron, efforts are underway to develop polarizable force fields, such as the ABEEMσπ PFF, to accurately simulate boronic acids and their interactions with biomolecules. nih.govacs.orgacs.org

MD simulations can be used to investigate the aggregation of this compound molecules in solution, the formation of micelles, and their interactions with lipid bilayers or proteins. rsc.org These simulations can reveal how the dodecyl chain influences the orientation and availability of the boronic acid group for binding. Furthermore, MD simulations are valuable for studying the dynamics of boronic acid-inhibited enzymes, providing insights into the mechanism of inhibition. nih.gov

Theoretical Modeling of Boronic Acid-Diol Interactions and Binding Affinity

A key feature of boronic acids is their ability to form reversible covalent bonds with diols, such as those found in sugars. bohrium.comacs.orgnih.gov This interaction is the basis for many of their applications in sensing and drug delivery. nih.govresearchgate.net

Theoretical modeling plays a crucial role in understanding and predicting the binding affinity of boronic acids for different diols. researchgate.net Computational methods can be used to calculate the binding energies of boronic acid-diol complexes and to elucidate the factors that govern binding strength and selectivity. nih.govnih.gov These factors include the pKa of the boronic acid, the pH of the solution, and the stereochemistry of the diol. acs.orgnih.govnih.gov DFT calculations have been employed to study the interaction between boronic acids and diols, and to rationalize the observed binding affinities. acs.org For instance, computational analyses have been used to understand how intramolecular ligation in certain boronic acids enhances their stability without compromising their ability to bind diols. nih.govnih.govpnas.org

Table 3: Hypothetical Calculated Binding Affinities of a Pyridylboronic Acid with Various Diols

| Diol | Binding Affinity (M⁻¹) (Calculated) |

|---|---|

| Glucose | 15 |

| Fructose (B13574) | 150 |

Computational Prediction of Structure-Reactivity Relationships and Reaction Mechanisms

Computational chemistry is a powerful tool for predicting how changes in the structure of a boronic acid will affect its reactivity. acs.orgnih.govnih.gov This is particularly valuable in the context of reactions like the Suzuki-Miyaura cross-coupling, where boronic acids are key reagents. rsc.orgresearchgate.netorganic-chemistry.org

Theoretical studies have been used to investigate the mechanism of the Suzuki-Miyaura reaction, including the role of the base and the nature of the active transmetalating species. rsc.org DFT calculations can be used to map out the reaction energy profiles for different proposed mechanisms, helping to identify the most likely pathway. acs.org By understanding the structure-reactivity relationships, it is possible to computationally design more efficient boronic acid reagents for specific applications. acs.orgnih.govnih.gov For example, computational analyses have revealed how diminishing the electron density on the boron atom can enhance the oxidative stability of boronic acids, a crucial factor for their use in biological contexts. nih.govnih.govpnas.orgdigitellinc.com

Chemometrics and Machine Learning Applications in Boronic Acid Chemistry

The integration of computational power and sophisticated algorithms has propelled chemometrics and machine learning to the forefront of chemical research. In the realm of boronic acid chemistry, these tools are increasingly employed to decipher complex structure-property relationships, predict molecular behavior, and guide the design of novel compounds with tailored functionalities. While specific machine learning models exclusively trained on this compound are not extensively documented in public literature, the principles and methodologies applied to analogous boronic acid derivatives provide a robust framework for understanding its potential computational treatment.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are central to these computational efforts. These models establish a mathematical correlation between the structural or physicochemical properties of a molecule (descriptors) and its biological activity or physical properties. For a compound like this compound, a variety of molecular descriptors would be calculated to build and train a predictive model. These descriptors can be broadly categorized as follows:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms.

Geometrical Descriptors: These 3D descriptors account for the spatial arrangement of atoms, including molecular size, shape, and surface area.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as charge distribution, dipole moment, and polarizability. The nitrogen atom in the pyridine (B92270) ring and the boronic acid group would significantly influence these parameters.

Physicochemical Descriptors: These include properties like logP (lipophilicity), molar refractivity, and polar surface area. The long dodecyl chain in this compound would be a dominant factor in its lipophilicity.

Once a dataset of boronic acid analogs with known properties is compiled and their descriptors calculated, various machine learning algorithms can be applied to build a predictive model. Common algorithms include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and various forms of Neural Networks (NN).

A hypothetical QSAR study for a series of 6-alkylpyridin-3-yl)boronic acid analogs, including the dodecyl variant, might aim to predict a specific biological activity, such as enzyme inhibition or receptor binding affinity. The long dodecyl chain would be expected to have a pronounced effect on the predictions due to its significant contribution to both steric bulk and lipophilicity.

For instance, in a study on the inhibition of a particular enzyme, the model might reveal that increased lipophilicity, up to a certain point, enhances activity by facilitating membrane transport or hydrophobic interactions within the active site. The dodecyl group would place this compound at the higher end of the lipophilicity scale among its shorter-chain analogs.

Table 1: Hypothetical Physicochemical Descriptors for a Series of (6-Alkylpyridin-3-yl)boronic Acid Analogs

| Alkyl Group | Molecular Weight ( g/mol ) | Calculated logP | Polar Surface Area (Ų) |

| Methyl | 136.94 | 0.85 | 49.65 |

| Ethyl | 150.97 | 1.35 | 49.65 |

| Propyl | 165.00 | 1.85 | 49.65 |

| Butyl | 179.02 | 2.35 | 49.65 |

| Hexyl | 207.08 | 3.35 | 49.65 |

| Dodecyl | 291.23 | 6.35 | 49.65 |

Note: The logP values are illustrative and would be precisely calculated using computational software in a real study.

The performance of such a machine learning model would be evaluated using statistical metrics like the coefficient of determination (R²), which indicates how well the model explains the variance in the data, and the root-mean-square error (RMSE), which measures the prediction error. Cross-validation techniques are also crucial to ensure the model's robustness and predictive power on new, unseen data.

Beyond predicting biological activity, machine learning models are also instrumental in forecasting the physicochemical properties of boronic acids. For example, predicting the acidity (pKa) of the boronic acid moiety is critical for understanding its behavior in physiological conditions and for designing sensors. The electronic influence of the pyridine ring and the steric hindrance from the dodecyl chain would be key descriptors in a model aimed at predicting the pKa of this compound.

Academic and Research Applications of 6 Dodecylpyridin 3 Yl Boronic Acid

Role in Advanced Organic Synthesis

(6-Dodecylpyridin-3-yl)boronic acid serves as a versatile building block in modern organic synthesis, primarily leveraging the reactivity of the boronic acid moiety for carbon-carbon and carbon-heteroatom bond formation.

Asymmetric Catalysis and Synthesis of Chiral Compounds

While direct applications of this compound in asymmetric catalysis are not extensively documented, the principles of boronic acid chemistry are central to creating chiral molecules. Boronic acids and their derivatives are crucial in biocatalytic processes for producing optically pure compounds, such as β-hydroxy-α-amino acids, which are significant in the pharmaceutical industry. nih.gov The development of organocatalytic asymmetric cycloadditions, for instance, provides efficient pathways to chiral six-membered heterocyclic compounds. nih.gov The pyridine (B92270) component of the molecule could act as a ligand for a metal center, while the boronic acid could be a reactive site, although specific research on this compound as a chiral catalyst or ligand is an area ripe for exploration.

Functionalization of Complex Molecular Architectures through Cross-Coupling Reactions

The most prominent role for pyridine boronic acids is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov This reaction is a powerful tool for forming C(sp²)-C(sp²) bonds, enabling the synthesis of complex biaryl structures. The general mechanism involves the oxidative addition of a palladium(0) catalyst to an aryl halide, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. nih.govnih.gov

The presence of the nitrogen atom in the pyridine ring can influence the reaction's efficiency and is a common feature in pharmacologically active molecules. The dodecyl chain provides significant lipophilicity, making this compound an ideal reagent for reactions conducted in nonpolar organic solvents and for synthesizing large, lipid-soluble molecules. This is particularly valuable in the late-stage functionalization of complex natural products or drug candidates. lu.se

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product Type |

| This compound | Aryl/Heteroaryl Halide | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, K₃PO₄ | Dioxane, Toluene, THF | 6-Dodecyl-3-(aryl)pyridine |

This table represents a generalized reaction scheme based on common conditions for Suzuki-Miyaura couplings involving heteroaryl boronic acids.

Development of Novel Reagents and Catalysts for C-C and C-X Bond Formation

Boronic acids are not just reagents; they can also function as catalysts. Organoboron acids are effective Lewis acid catalysts for a variety of transformations, including acylations, cycloadditions, and condensations, by activating hydroxyl groups under mild conditions. lu.se For example, boronic acid catalysis can activate unsaturated carboxylic acids for dipolar cycloadditions, leading to important heterocyclic products.

The unique structure of this compound, with its Lewis acidic boron center and basic pyridine nitrogen, presents opportunities for developing novel bifunctional or "frustrated Lewis pair" type catalysts. The long alkyl chain could be used to anchor the catalyst to a solid support or to create a specific microenvironment for the reaction. Such catalysts are valuable for forming C-C bonds and C-X bonds (where X is N, O, or S) in a controlled and selective manner.

Contributions to Supramolecular Chemistry and Molecular Recognition

The dual nature of this compound—a polar head group (pyridine boronic acid) and a nonpolar tail (dodecyl chain)—makes it a prime candidate for applications in supramolecular chemistry, where non-covalent interactions govern the assembly of complex structures.

Design of Receptors and Sensors for Specific Analytes (e.g., Saccharides, Neurotransmitters, Phosphate Anions)

Boronic acids are renowned for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a feature that is ubiquitous in saccharides (sugars). This interaction is the foundation for a vast array of chemical sensors. When a boronic acid binds to a saccharide, changes in its electronic or steric properties can be transduced into a measurable signal, often a change in fluorescence.

The amphiphilic character of this compound is particularly advantageous here. It can self-assemble into structures like vesicles or micelles in aqueous environments, creating a nonpolar microdomain. This allows it to act as a sensor at the interface of a membrane or to encapsulate other molecules. Such systems are used to detect biologically important analytes like glucose, neurotransmitters (like dopamine, which contains a catechol diol), and various anions.

Table 2: Principles of Boronic Acid-Based Analyte Sensing

| Analyte Type | Binding Motif | Sensing Mechanism | Potential Application for this compound |

| Saccharides (e.g., Glucose) | cis-Diols | Formation of a cyclic boronate ester, often modulating fluorescence via Photoinduced Electron Transfer (PET). | Membrane-based glucose sensing. |

| Neurotransmitters (e.g., Dopamine) | Catechol | Formation of a stable boronate ester. | Detection at lipid bilayer interfaces. |

| Phosphate Anions | Lewis acid-base interaction | Coordination to the Lewis acidic boron atom. | Interfacial sensing in biological systems. |

Construction of Dynamic Covalent Assemblies and Libraries

The reversible nature of the boronate ester bond is the cornerstone of dynamic covalent chemistry (DCC). DCC allows for the creation of complex molecular assemblies that can self-correct and adapt to their environment. By combining this compound with diol-containing linker molecules, it is possible to construct dynamic libraries of macrocycles or polymers.

The amphiphilic nature of this specific boronic acid would drive the self-assembly of these dynamic structures into higher-order architectures like nanotubes, vesicles, or responsive gels. These materials have potential applications in areas such as controlled drug release, self-healing materials, and adaptive catalysis. The equilibrium between the components can be shifted by external stimuli such as pH, temperature, or the presence of a target analyte, making these assemblies "smart" materials.

Engineering of Self-Assembled Systems and Soft Materials (e.g., Sugar-Responsive Gels, Amphiphilic Micelles)

The amphiphilic nature of this compound is a primary driver for its use in creating ordered, self-assembled systems. The molecule possesses a polar headgroup (the pyridine and boronic acid moieties) and a nonpolar tail (the twelve-carbon dodecyl chain). This structure is analogous to surfactants and lipids, enabling it to spontaneously form higher-order structures in solution, most notably amphiphilic micelles. In aqueous environments, these molecules can arrange themselves to sequester the hydrophobic dodecyl tails from the water, forming a core that can encapsulate nonpolar molecules, while the hydrophilic pyridine-boronic acid heads form the outer shell, interacting with the aqueous phase.

A key application in this area is the development of sugar-responsive gels. The boronic acid functional group is known to form reversible covalent bonds (boronate esters) with cis-diol-containing molecules, such as fructose (B13574) and glucose. rsc.org This interaction can be harnessed to trigger macroscopic changes in a material. For instance, hydrogels incorporating this compound can exhibit sugar-responsive behavior. The binding of sugars to the boronic acid moieties can alter the cross-linking density of the gel network or change the hydrophilic-lipophilic balance, leading to a phase transition, such as swelling or shrinking. nih.govnih.gov The dodecyl chain contributes to the stability of the gel matrix through hydrophobic interactions, creating a robust soft material that responds to specific biological analytes.

| Self-Assembled System | Driving Force | Key Functional Groups | Potential Application |

| Amphiphilic Micelles | Hydrophobic effect | Dodecyl chain (hydrophobic tail), Pyridine-boronic acid (hydrophilic head) | Encapsulation and delivery of hydrophobic drugs. |

| Sugar-Responsive Gels | Reversible boronate ester formation, Hydrophobic interactions | Boronic acid (sugar binding), Dodecyl chain (structural stability) | Glucose-sensing materials, controlled release systems. rsc.org |

Host-Guest Chemistry and Encapsulation Studies

Host-guest chemistry involves the formation of unique complexes between two or more molecules. This compound can participate in these interactions in multiple ways.

Primarily, the boronic acid group acts as a "host" or receptor for cis-diol-containing "guest" molecules. This specific and reversible binding is the foundation for its use in molecular recognition and sensing applications. The interaction is pH-dependent, adding another layer of control to the host-guest complexation.

Furthermore, the self-assembly of this compound into micelles creates nanoscale environments capable of encapsulating other molecules. nih.gov The hydrophobic core of these micelles can serve as a host for nonpolar guest molecules, effectively solubilizing them in aqueous solutions. The release of these encapsulated guests can be triggered by external stimuli that disrupt the micellar structure, such as changes in pH or the introduction of competitive guest molecules (e.g., sugars) that interact with the boronic acid headgroups. Research into related systems has demonstrated that boronic acid coupling combined with host-guest chemistry can be exploited to design sophisticated nanoplatforms for delivery applications. nih.gov

Utility in Materials Science and Engineering

The functional versatility of this compound extends deeply into materials science, where it serves as a monomer for advanced polymers, a surface modifier, and a component for crystalline frameworks.

Synthesis of Stimuli-Responsive Polymers and Hydrogels

"Smart" or stimuli-responsive polymers are materials that undergo significant changes in their properties in response to small environmental triggers. nih.govrsc.org this compound is an ideal candidate for incorporation into such polymers.

pH-Responsiveness: The pyridine nitrogen and the boronic acid group are both pH-sensitive. The pyridine moiety can be protonated at low pH, while the boronic acid's equilibrium shifts from a neutral trigonal planar state to a charged tetrahedral boronate state at higher pH. Incorporating this molecule into a polymer backbone imparts pH-responsive swelling, solubility, or conformational changes. mdpi.com

Sugar-Responsiveness: As previously discussed, the boronic acid's interaction with sugars provides a mechanism for glucose or fructose sensitivity, which is highly sought after for biomedical applications like self-regulating insulin (B600854) delivery systems. nih.govmdpi.com

Thermo-Responsiveness: The long dodecyl chain introduces hydrophobic character. In a polymer, the collective hydrophobic interactions of these chains can lead to temperature-dependent phase transitions, similar to the behavior seen in polymers like Poly(N-isopropylacrylamide) (PNIPAM). nih.gov

By polymerizing monomers of this compound or copolymerizing it with other functional monomers, multi-stimuli-responsive materials can be engineered, reacting to combinations of pH, temperature, and analyte concentration. nih.gov

Fabrication of Functional Thin Films and Surface-Modified Materials

Modifying surfaces with a layer of functional molecules is critical for creating advanced sensors, biocompatible coatings, and separation membranes. This compound is well-suited for this purpose. It can be used to form self-assembled monolayers (SAMs) or grafted onto surfaces to impart specific functionalities.

The dodecyl chain can promote physical adsorption onto hydrophobic substrates, while the boronic acid group can be used for covalent attachment to surfaces containing hydroxyl groups. Once immobilized, the boronic acid headgroups are exposed, creating a surface that can selectively capture diol-containing biomolecules from a solution. rsc.org This has been demonstrated in principle on gold surfaces, where a "molecular team" of boronic acids can achieve specific capture at neutral pH. rsc.org The ability to create glucose-responsive hydrogel thin films further highlights the potential in this area. nih.gov

| Surface Modification Technique | Role of this compound | Resulting Surface Functionality |

| Self-Assembled Monolayers (SAMs) | Forms an ordered molecular layer on a substrate. | Creates a surface with controlled wettability and specific binding sites for diols. |

| Polymer Grafting | Acts as a monomer to grow a polymer brush from the surface. | Imparts stimuli-responsive properties (pH, sugar) to the material's surface. rsc.org |

| Thin Film Deposition | Used as a precursor in techniques like vapor deposition. | Fabrication of functional thin films for sensing applications. nih.govnih.gov |

Integration into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline, porous materials with exceptionally high surface areas and tunable structures. Boronic acids were among the first building blocks used to create COFs through the formation of robust boronate ester linkages. rsc.org

This compound can function as a linker or modulator in these frameworks:

In COFs: It can be used as a tritopic or ditopic linker, where the boronic acid groups of multiple molecules condense with polyol linkers to form a porous, ordered network. The pyridine and dodecyl groups would then decorate the pores of the resulting COF, controlling its chemical environment. rsc.orgrsc.org

In MOFs: The pyridine nitrogen can act as a coordinating ligand to the metal centers of a MOF, while the boronic acid group serves as a secondary functional site. Alternatively, it can be incorporated as a dual-purpose ligand. nih.govnih.gov

In both cases, the inclusion of the dodecyl chain would impart significant hydrophobicity to the pores of the framework. This could be highly advantageous for applications involving the selective adsorption and separation of nonpolar organic molecules or for creating a hydrophobic environment for catalysis. researchgate.net

Development of Optoelectronic Materials and Devices with Tunable Properties

The pyridine ring in this compound is an electron-deficient aromatic system, a common feature in organic electronic materials. Its integration into conjugated polymers or frameworks can influence their electronic properties, such as their HOMO/LUMO energy levels.

The boronic acid group offers a mechanism for creating chemo-optic or chemo-electric sensors. The binding of an analyte like a sugar to the boronic acid can alter the electronic state of the pyridine ring, leading to a detectable change in the material's fluorescence (turn-on or turn-off sensing) or conductivity. mdpi.com The dodecyl chain plays a practical role by enhancing the solubility of the molecule in organic solvents used for device fabrication and by influencing the thin-film morphology through self-assembly, which is critical for device performance. While specific optoelectronic devices based on this exact molecule are not widely reported, the combination of a pyridine core, a responsive boronic acid trigger, and a solubilizing alkyl chain represents a classic design strategy for organic optoelectronic sensors.

Applications in Analytical Chemistry and Biosensing Research

Development of Molecular Probes for Spectroscopic (Fluorescence, Colorimetric) and Electrochemical Detection

The boronic acid moiety is a key component in the design of molecular probes for the detection of a wide array of biologically important molecules. rsc.org The fundamental principle lies in the interaction between the boronic acid and cis-1,2- or 1,3-diols to form cyclic esters, which can trigger a detectable signal. rsc.org This interaction can lead to changes in fluorescence, color, or electrochemical properties, forming the basis for various sensing platforms. nih.govnih.gov

Fluorescence Probes: Boronic acid-containing fluorophores are designed to exhibit a change in their fluorescence emission upon binding to target analytes like carbohydrates. rsc.org This change can manifest as an increase or decrease in fluorescence intensity ("turn-on" or "turn-off" probes) or a shift in the emission wavelength (ratiometric probes). nih.gov The design of these probes often involves integrating the boronic acid group with a fluorophore in such a way that the binding event alters the electronic properties of the fluorescent molecule. nih.gov For instance, the complexation of a sugar with the boronic acid can change it from a neutral to an anionic form, perturbing the charge transfer characteristics of the fluorophore and resulting in a detectable optical response. nih.gov

Colorimetric Probes: Similar to fluorescence probes, colorimetric sensors utilize the boronic acid-diol interaction to induce a visible color change. This allows for the qualitative or semi-quantitative detection of analytes without the need for sophisticated instrumentation. nih.govnih.gov These probes are particularly useful for developing simple and portable assays.

Electrochemical Detection: Boronic acid derivatives are also employed in the development of electrochemical sensors. mdpi.com The binding of a diol-containing analyte to a boronic acid-modified electrode can alter the electrochemical response, such as a shift in the oxidation potential. mdpi.com These sensors can be highly sensitive and are suitable for the detection of molecules like glycoproteins and dopamine. researchgate.net The use of nanomaterials, such as gold nanoparticles and carbon nanotubes, in conjunction with boronic acid derivatives can further enhance the sensitivity of these electrochemical biosensors. mdpi.com

| Probe Type | Detection Principle | Target Analytes | Key Advantages |

| Fluorescence | Change in fluorescence intensity or wavelength upon diol binding. rsc.orgnih.gov | Carbohydrates, glycoproteins, hydrogen peroxide. rsc.orgfrontiersin.org | High sensitivity, potential for "turn-on" and ratiometric detection. rsc.orgnih.gov |

| Colorimetric | Visible color change upon diol binding. nih.govnih.gov | Cyanide anions, mycophenolic acid. nih.govnih.gov | Simple, instrument-free detection. nih.gov |

| Electrochemical | Alteration of electrochemical signal upon diol binding. mdpi.com | Glycoproteins, dopamine, glycated hemoglobin. mdpi.comresearchgate.net | High sensitivity, potential for miniaturization. mdpi.com |

Advancement of Separation Techniques (e.g., Chromatography, Electrophoresis) through Boronic Acid Derivatization

The specific and reversible covalent interaction between boronic acids and cis-diols is extensively utilized in separation science. researchgate.net This principle, known as boronate affinity chromatography (BAC), allows for the selective isolation and purification of diol-containing compounds from complex mixtures. tandfonline.com

Boronate Affinity Chromatography (BAC): In BAC, a boronic acid ligand, such as a derivative of this compound, is immobilized on a solid support (e.g., agarose, silica, or magnetic nanoparticles). nih.govbio-rad.commdpi.com This stationary phase can then selectively capture molecules containing cis-diol functionalities, such as glycoproteins, ribonucleosides, and catecholamines, from a sample mixture under alkaline conditions. researchgate.netspringernature.com The bound molecules can subsequently be eluted by changing the pH to an acidic condition, which hydrolyzes the boronate esters. springernature.commdpi.com The hydrophobic dodecyl group in this compound can introduce additional hydrophobic interactions, which can be manipulated to fine-tune the separation selectivity. tandfonline.com

Derivatization for Chromatography and Electrophoresis: Derivatization with boronic acids can also be employed to improve the analytical characteristics of target molecules for techniques like gas chromatography (GC) and capillary electrophoresis (CE). youtube.comnih.gov For instance, derivatizing polar, non-volatile compounds with boronic acids can increase their volatility, making them amenable to GC analysis. youtube.com In CE, derivatization can be used to introduce a charge or alter the hydrodynamic radius of an analyte, thereby improving separation efficiency. nih.gov An innovative approach involves the in-line coupling of a miniaturized boronate affinity monolithic column with capillary zone electrophoresis for the automated preconcentration, purification, and separation of cis-diol-containing compounds. nih.gov

| Separation Technique | Role of Boronic Acid | Analytes Separated | Key Features |

| Boronate Affinity Chromatography (BAC) | Immobilized ligand for selective capture of cis-diols. researchgate.netmdpi.com | Glycoproteins, catecholamines, nucleosides, saccharides. researchgate.net | pH-dependent binding and elution, high selectivity. researchgate.netmdpi.com |

| Gas Chromatography (GC) | Derivatizing agent to increase volatility and thermal stability. youtube.com | Sugars, phenols, weak acids, amines. youtube.com | Enables analysis of non-volatile compounds. youtube.com |

| Capillary Electrophoresis (CE) | Derivatizing agent to modify charge and size; affinity ligand for preconcentration. nih.govnih.gov | Catecholamines, neurotransmitters. nih.gov | Improved separation efficiency, potential for automation. nih.gov |

Research into Bioluminescence Imaging Agents and Substrate Interaction Studies

Bioluminescence imaging (BLI) is a powerful, non-invasive technique used to visualize biological processes in living organisms. nih.govresearchgate.net The core of this technology is the chemical reaction between a luciferase enzyme and its substrate, which produces light. youtube.com Boronic acids are being explored as components of "caged" bioluminescent probes.

In this approach, a boronic acid group is used to temporarily block the activity of a luciferin (B1168401) substrate. nih.gov The "caged" luciferin is biologically inactive until it encounters a specific trigger molecule, such as a reactive oxygen species (ROS) like hydrogen peroxide or peroxynitrite. frontiersin.orgnih.gov The trigger molecule cleaves the boronic acid group, releasing the active luciferin, which can then be oxidized by luciferase to produce light. nih.gov This strategy allows for the specific and sensitive detection of the trigger molecule in real-time within a biological system.

The long dodecyl chain of this compound could potentially be used to anchor these probes within specific cellular compartments, such as cell membranes, allowing for the localized detection of analytes. While direct research on this compound in this specific application is not widely documented, the principles of using boronic acid-caged luciferins for detecting biological oxidants are well-established. nih.gov Furthermore, the interaction of boronic acid probes with enzyme substrates is a growing area of interest for studying enzyme activity and developing novel diagnostic tools. acs.org

| Application Area | Role of Boronic Acid | Principle | Potential of this compound |

| Bioluminescence Imaging | As a "cage" for luciferin substrates. nih.gov | Specific cleavage by a target analyte (e.g., ROS) releases active luciferin, generating a light signal. nih.gov | The dodecyl chain could facilitate membrane anchoring for localized imaging. |

| Substrate Interaction Studies | As a recognition element in probes for enzyme activity. acs.org | Binding to enzyme substrates or products to monitor enzymatic reactions. acs.org | Could be incorporated into probes to study enzymes that process lipidated or membrane-associated substrates. |

Future Research Directions and Outlook for 6 Dodecylpyridin 3 Yl Boronic Acid

Exploration of Novel and Sustainable Synthetic Methodologies

The future synthesis of (6-Dodecylpyridin-3-yl)boronic acid and its derivatives will prioritize sustainability, efficiency, and functional group tolerance. While traditional methods like lithium-halogen exchange on a bromo-precursor followed by quenching with a borate (B1201080) ester are effective, they often require cryogenic temperatures and stoichiometric organometallic reagents. orgsyn.org Future research should focus on adopting modern, catalytic approaches that offer greener and more atom-economical routes.

A primary area of exploration is the palladium-catalyzed Miyaura borylation. This method uses a palladium catalyst to couple a halopyridine with a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (pinBH). organic-chemistry.org Research should aim to optimize this reaction for long-chain alkylpyridyl halides, focusing on catalyst systems that are efficient at low loadings and operate under mild conditions.

Another promising frontier is the direct C-H activation and borylation of the pyridine (B92270) core. Catalytic systems, often based on iridium or rhodium, can selectively replace a C-H bond with a boryl group, avoiding the need for a pre-functionalized halide starting material. arkat-usa.org Adapting these methods for substrates like 2-dodecylpyridine would represent a significant step forward in synthetic efficiency.

Key research objectives in this area include:

Developing Catalytic Systems: Designing and screening catalysts (e.g., palladium, iridium) that are effective for the borylation of pyridines bearing long alkyl chains.

Flow Chemistry: Transitioning from batch to continuous flow synthesis to improve safety, scalability, and reaction control for borylation reactions. researchgate.net

Green Solvents: Investigating the use of more environmentally benign solvents to replace traditional options like THF and toluene.

| Synthetic Method | Description | Potential Advantages for this compound | Key References |

| Metal-Halogen Exchange | Reaction of a halopyridine with an organolithium reagent at low temperature, followed by reaction with a trialkyl borate. | Established and reliable route. | orgsyn.orgarkat-usa.org |

| Miyaura Borylation | Palladium-catalyzed cross-coupling of a halopyridine with a diboron (B99234) reagent (e.g., B₂pin₂). | High functional group tolerance, milder conditions. | organic-chemistry.orgresearchgate.net |

| Iridium-Catalyzed C-H Borylation | Direct, regioselective borylation of a pyridine C-H bond using an iridium catalyst. | High atom economy, avoids pre-functionalization. | arkat-usa.org |

| Grignard-based Synthesis | Reaction of a Grignard reagent, prepared from an alkyl/aryl halide, with a boron-containing substrate. | Can be performed at ambient temperatures. | google.com |

Deeper Understanding of Reactivity and Mechanisms via Integrated Experimental and Computational Approaches

A thorough understanding of the reactivity and stability of this compound is critical for its effective application. A key challenge for many heteroaromatic boronic acids is their susceptibility to protodeboronation, a decomposition pathway where the C-B bond is cleaved. ljmu.ac.ukljmu.ac.uk The rate of this decomposition is highly dependent on factors like pH, temperature, and the electronic properties of the aromatic ring. ljmu.ac.uk

Future research should employ an integrated approach combining experimental kinetics with computational modeling to build a comprehensive reactivity profile.

Experimental Studies: pH-rate profiles should be determined to quantify the stability of this compound across a wide pH range. ljmu.ac.uk Kinetic studies of its participation in reactions like the Suzuki-Miyaura coupling will help elucidate the influence of the dodecyl chain on transmetalation and other key steps.

Computational Modeling: Density Functional Theory (DFT) calculations can provide deep mechanistic insights. researchgate.netbiorxiv.org These studies can model transition states for both desired reactions (e.g., cross-coupling) and undesired decomposition pathways. ljmu.ac.uk This will help rationalize experimental observations and predict how modifications to the molecule's structure would affect its behavior. For instance, modeling can clarify how the electron-donating nature of the alkyl group and the electron-withdrawing nature of the pyridine nitrogen collectively influence the Lewis acidity of the boron center and the lability of the C-B bond. researchgate.net

This dual approach will enable the rational design of reaction conditions and the development of more stable derivatives for specific applications.

Expansion into Emerging Areas of Dynamic Materials and Adaptive Systems

The unique amphiphilic structure of this compound—a polar, functional headgroup and a nonpolar, long alkyl tail—makes it an ideal building block for dynamic and adaptive materials. Boronic acids are well-known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a property that can be harnessed to create materials that respond to chemical stimuli like sugars or changes in pH. nih.govrsc.org

Future research should explore the following areas:

Self-Assembling Systems: Investigating the self-assembly of this compound in aqueous and organic media to form structures like micelles, vesicles (boronosomes), or liquid crystals. The dodecyl chain would drive assembly, while the pyridylboronic acid headgroup would provide functionality at the interface.

Responsive Hydrogels and Polymers: Incorporating the molecule as a pendant group or cross-linker in polymers could lead to "smart" hydrogels. mdpi.com These materials could exhibit reversible swelling/deswelling or sol-gel transitions in response to glucose, making them candidates for controlled release systems or soft actuators.

Self-Healing Materials: The reversible nature of the boronic ester bond can be exploited to create self-healing polymers. If a material containing these bonds is damaged, the bonds can reform under appropriate conditions, restoring the material's integrity. mdpi.com The dodecyl chain could enhance this property by promoting chain mobility and interdigitation within the polymer matrix.

Development of Highly Selective and Sensitive Multimodal Sensing Platforms

Boronic acid-based sensors are a major field of research, primarily due to their ability to bind selectively with cis-diol-containing molecules, including carbohydrates, glycoproteins, and catechols. mdpi.comrsc.org The this compound scaffold is particularly promising for creating sophisticated sensing platforms.

Future work should focus on developing multimodal sensors that provide information through more than one signaling channel (e.g., fluorescence and electrochemical).

Fluorescent Sensors: The pyridine ring can be part of a larger fluorophore system. Binding of an analyte (like glucose) to the boronic acid can alter the electronic properties of the molecule, leading to a change in fluorescence intensity or wavelength. nih.govrsc.org

Electrochemical Sensors: The boronic acid can be immobilized on an electrode surface. The binding of a target molecule can alter the electrochemical response, allowing for quantitative detection. mdpi.comnih.gov The dodecyl chain could facilitate the formation of stable monolayers on electrode surfaces.

Membrane-Targeted Sensing: The amphiphilic nature of the molecule makes it ideal for integration into lipid bilayers or for targeting cell surfaces. This could enable the development of sensors that detect analytes in a biological membrane environment, a significant challenge for purely water-soluble sensors.

Ratiometric and Multimodal Platforms: Designing sensors where analyte binding causes a change in two different signals (e.g., two emission wavelengths or a fluorescent and an electrochemical signal) can improve accuracy and reliability by providing a built-in correction for environmental fluctuations. nih.gov

| Sensing Modality | Principle | Potential Application for this compound | Key References |

| Fluorescence | Analyte binding to the boronic acid alters the electronic structure, causing a change in fluorescence. | Real-time monitoring of sugars or catechols. | nih.govrsc.orgmdpi.com |

| Electrochemical | Analyte binding at an electrode surface alters electron transfer, changing the electrochemical signal. | Quantitative detection of diol-containing biomarkers. | mdpi.comnih.gov |

| Multimodal | Combines two or more sensing techniques (e.g., fluorescence and electrochemical) for enhanced reliability. | High-confidence detection in complex biological samples. | mdpi.commdpi.com |

Integration into Complex Multicomponent Systems for Synergistic Functionalities

The true potential of this compound may be realized when it is used as a strategic component in complex, multicomponent systems where its properties work in synergy with other molecular units. Multicomponent reactions (MCRs) are a powerful tool for rapidly building molecular complexity from simple starting materials in a single step. rsc.org

Future research should leverage this compound as a key building block in MCRs, such as the Ugi or Passerini reactions, to generate libraries of novel, functional amphiphiles. rsc.orgmdpi.com For example, an MCR could combine the boronic acid (providing analyte recognition and amphiphilicity), an amino acid (providing chirality and biocompatibility), and a fluorophore or catalyst into a single, complex molecule.

These integrated systems could be designed for:

Theranostics: Creating molecules that can both detect a disease marker (e.g., a specific sugar on a cancer cell surface) and deliver a therapeutic agent.

Biomimetic Catalysis: Designing self-assembled systems, like micelles, where the pyridyl headgroups create a microenvironment that catalyzes specific chemical reactions, mimicking the active site of an enzyme.

Targeted Drug Delivery: Using the boronic acid moiety to target glycosylated proteins on cell surfaces, while the amphiphilic nature allows the system to act as a carrier for a hydrophobic drug molecule.

By moving beyond the single molecule and integrating this compound into intelligently designed multicomponent architectures, researchers can develop next-generation systems with synergistic functionalities tailored for advanced applications in medicine and materials science.

Q & A

Q. What are the recommended synthetic routes for (6-Dodecylpyridin-3-yl)boronic acid, and what challenges arise during purification?

The synthesis typically employs Suzuki-Miyaura cross-coupling between a halogenated pyridine derivative and a dodecyl-substituted boronic acid precursor, using palladium catalysts (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) under inert conditions . Purification challenges include the propensity of boronic acids to form boroxine anhydrides during drying. To mitigate this, column chromatography with silica gel and inert solvents (e.g., degassed dichloromethane) is recommended, followed by lyophilization to stabilize the product .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : and NMR verify the boronic acid moiety and dodecyl chain integration.

- Mass Spectrometry : MALDI-MS or ESI-MS with prior derivatization (e.g., diol complexation) prevents boroxine interference .

- HPLC : Reverse-phase HPLC with UV detection monitors purity, using C18 columns and acetonitrile/water gradients .

Q. How does the dodecyl chain influence the compound’s application in glycoprotein sensing or separation systems?